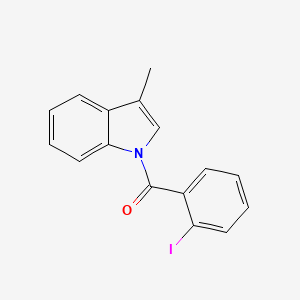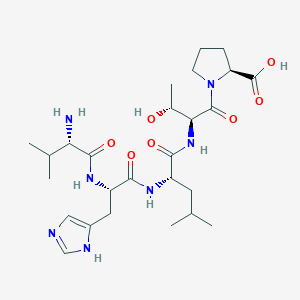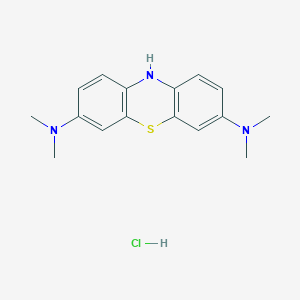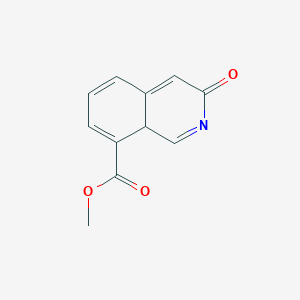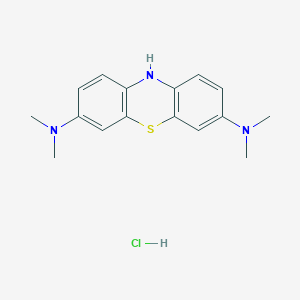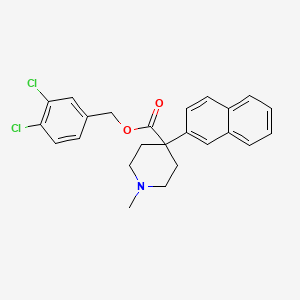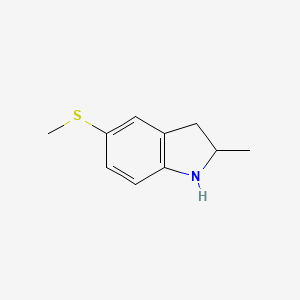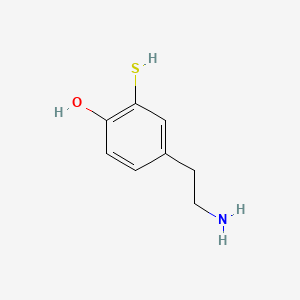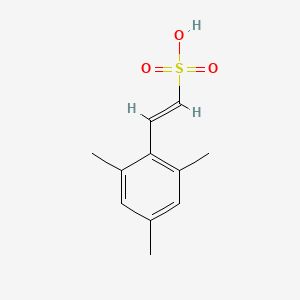
Ethenesulfonic acid,2-(2,4,6-trimethylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- is an organic compound belonging to the class of organosulfonic acids These compounds are characterized by the presence of a sulfonic acid group attached to an ethene moiety, with a 2,4,6-trimethylphenyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylphenyl derivatives with sulfonating agents. One common method involves the use of acetylacetone and 2,4,6-trimethylaniline in the presence of p-toluenesulfonic acid as a catalyst. The reaction is carried out in toluene at elevated temperatures, followed by purification steps such as recrystallization from methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically includes steps such as sulfonation, extraction, and purification to obtain the final product.
化学反応の分析
Types of Reactions
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: The ethene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfonate or sulfinate derivatives.
Substitution: Various substituted ethenesulfonic acid derivatives.
科学的研究の応用
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- involves its interaction with molecular targets through its sulfonic acid group. This group can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The ethene moiety allows for further chemical modifications, enhancing its versatility in different applications.
類似化合物との比較
Similar Compounds
2,4,6-Trimethylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a sulfonic acid group.
2,4,6-Trimethylphenyl isocyanate: Contains an isocyanate group, leading to different reactivity and applications.
Uniqueness
Ethenesulfonic acid, 2-(2,4,6-trimethylphenyl)- is unique due to its combination of the sulfonic acid group and the 2,4,6-trimethylphenyl substituent. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
特性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC名 |
(E)-2-(2,4,6-trimethylphenyl)ethenesulfonic acid |
InChI |
InChI=1S/C11H14O3S/c1-8-6-9(2)11(10(3)7-8)4-5-15(12,13)14/h4-7H,1-3H3,(H,12,13,14)/b5-4+ |
InChIキー |
NGHWBBONFBLYNE-SNAWJCMRSA-N |
異性体SMILES |
CC1=CC(=C(C(=C1)C)/C=C/S(=O)(=O)O)C |
正規SMILES |
CC1=CC(=C(C(=C1)C)C=CS(=O)(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3a,7-Dihydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B12339016.png)

